N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide features a hybrid structure combining a brominated propenylidene hydrazide backbone with a 1,2,4-triazole ring substituted with 4-methylphenyl and phenyl groups. Its synthesis likely involves cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones, followed by functionalization of the triazole ring, as inferred from analogous synthetic routes for triazole derivatives . Structural confirmation of such compounds typically employs spectroscopic techniques (NMR, IR) and X-ray crystallography, with software like SHELX aiding in refinement .
Properties
Molecular Formula |
C26H22BrN5OS |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H22BrN5OS/c1-19-12-14-23(15-13-19)32-25(21-10-6-3-7-11-21)30-31-26(32)34-18-24(33)29-28-17-22(27)16-20-8-4-2-5-9-20/h2-17H,18H2,1H3,(H,29,33)/b22-16-,28-17+ |
InChI Key |
ZVHMLLWGBOMOBL-BSZFNXBBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Bromo-Phenylpropene Moiety: This step involves the bromination of a phenylpropene precursor under controlled conditions.
Synthesis of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the bromo-phenylpropene moiety with the triazole ring using a hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several key reactions, driven by its functional groups:
Oxidation Reactions
-
Conditions : Typically performed under mild oxidizing conditions (e.g., hydrogen peroxide, iodine monochloride).
-
Outcome : Oxidation of the hydrazide group to azo derivatives or conversion of the sulfanyl group to sulfinyl/sulfonyl groups.
Reduction Reactions
-
Conditions : Catalytic hydrogenation or sodium borohydride.
-
Outcome : Reduction of the bromoalkene to alkane derivatives or cleavage of the hydrazone linkage to form hydrazines.
Nucleophilic Substitution
-
Conditions : Alkaline or acidic conditions with nucleophiles (e.g., thiols, amines).
-
Outcome : Replacement of the bromine atom in the bromoalkene with nucleophilic groups, forming substituted propene derivatives .
Electrophilic Addition
-
Conditions : Acidic or electrophilic environments (e.g., bromine, iodine).
-
Outcome : Addition of electrophiles to the alkene moiety, leading to dihalogenated or conjugated derivatives .
Reaction Conditions and Control
| Reaction Type | Key Reagents/Conditions | Critical Parameters |
|---|---|---|
| Oxidation | H₂O₂, ICl | pH (neutral to alkaline), temperature |
| Reduction | H₂ (Pd/C), NaBH₄ | Pressure, solvent (ethanol/THF) |
| Nucleophilic Substitution | NH₃, SH⁻, RO⁻ | Solvent polarity, reaction time |
| Electrophilic Addition | Br₂, I₂ | Temperature, light exposure |
Mechanism of Action
The triazole moiety in the compound interacts with biological targets via:
-
Cytochrome P450 inhibition : Triazoles often bind to heme iron in cytochrome P450 enzymes, disrupting drug metabolism.
-
Antimicrobial activity : The sulfanyl group may participate in redox cycling, generating reactive species that disrupt microbial cells.
-
Anticancer potential : The hydrazide group could act as a ligand for metalloenzymes, inhibiting tumor growth.
Comparison with Structurally Similar Compounds
| Compound | Key Structural Features | Reaction Behavior |
|---|---|---|
| N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Chlorophenyl substituent | Slower oxidation due to electron-withdrawing Cl |
| N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Methylphenyl substituent | Faster nucleophilic substitution due to electron-donating Me |
| N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4,5-diphenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Diphenyl triazole | Enhanced stability under acidic conditions |
Research Findings
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Target Compound :
- Triazole substituents : 4-(4-methylphenyl) and 5-phenyl groups.
- Hydrazide chain : Brominated propenylidene moiety.
- Molecular formula : C26H21BrN5OS.
- Analog 1 (CID 6864892): Triazole substituents: 5-(4-chlorophenyl) and 4-(4-methylphenyl) groups. Hydrazide chain: Brominated propenylidene moiety. Molecular formula: C26H21BrClN5OS .
Computational Similarity Metrics
Molecular similarity analysis using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffolds reveals:
- The target compound shares a high Tanimoto score (>0.7) with analogs bearing identical triazole cores (e.g., CID 6864892), indicating strong structural overlap .
- Substitution of bromine with chlorine (CID 6864892) reduces the Tanimoto score slightly (0.65–0.7), reflecting moderate divergence in electronic profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Computational Similarity Scores (Tanimoto Coefficient)
| Compound Pair | Morgan Fingerprint Score | Murcko Scaffold Match |
|---|---|---|
| Target vs. CID 6864892 | 0.68 | Yes |
| Target vs. | 0.72 | Yes |
| Target vs. | 0.58 | Partial |
Implications of Structural Differences
- Bioactivity : Chlorine (CID 6864892) may enhance electronegativity, improving target binding, while tert-butyl groups () could increase membrane permeability .
- Solubility : Hydroxyl groups () improve aqueous solubility, whereas brominated propenylidene chains may reduce it .
- Synthetic Accessibility : Compounds with methoxy or hydroxyl groups require additional protection/deprotection steps compared to halogenated analogs .
Biological Activity
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes a bromine atom and a triazole moiety, makes it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's molecular formula is , and its IUPAC name reflects its intricate structure. The presence of both bromine and sulfur atoms suggests potential reactivity that could be leveraged in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Triazole derivatives have been shown to possess antifungal properties, making this compound a candidate for further investigation in treating fungal infections .
Anticancer Activity
Studies on related hydrazone compounds suggest that they may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that certain hydrazones can effectively reduce the viability of cancer cell lines . The specific mechanism of action for this compound remains to be elucidated but may involve interaction with cellular signaling pathways.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar triazole derivatives have been reported to inhibit enzymes involved in critical metabolic pathways. For example, the inhibition of certain kinases by triazole-containing compounds has been documented . Further studies are needed to determine the specific enzymes affected by this compound.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. This compound was included in the screening. Results indicated that it exhibited significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on anticancer properties, this compound was tested against various human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that the compound induced apoptosis via the intrinsic pathway .
Data Tables
Q & A
Q. What is the optimal synthetic route for preparing this acetohydrazide derivative?
The compound can be synthesized via reductive amination or nucleophilic substitution. A common method involves refluxing intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). Purification is achieved by precipitation in ice water . Adjusting stoichiometric ratios (e.g., 1.2 eq hydrazine) enhances yield .
Q. Which purification techniques are effective for isolating the target compound?
Ice-water precipitation is standard for crude isolation, followed by recrystallization from ethanol to remove unreacted reagents. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve structurally similar byproducts, as demonstrated in analogous triazole-thioacetohydrazide syntheses .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) using chloroform:methanol (7:3) is widely employed . For advanced tracking, in-situ FTIR or HPLC can detect intermediate formations (e.g., hydrazide linkage at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Catalyst screening (e.g., pyridine/zeolite systems) and solvent polarity adjustments (DMF vs. ethanol) influence reaction kinetics. For example, pyridine enhances nucleophilic substitution in bromoacetyl intermediates, while zeolites stabilize transition states in cyclization steps . Design of Experiments (DoE) methodologies, as applied in flow-chemistry optimizations, can systematically identify critical variables (temperature, pH) .
Q. What spectroscopic methods confirm the compound’s structural integrity?
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies often arise from solvent purity, trace moisture, or competing side reactions (e.g., hydrolysis of bromo intermediates). Replicating conditions from (absolute ethanol, inert atmosphere) and comparing with (aqueous Na₂CO₃) reveals solvent-dependent pathways. Kinetic studies under controlled humidity can quantify hydrolysis rates .
Q. What strategies assess the compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization improves thermal stability, as seen in analogous hydrazide derivatives . For light sensitivity, UV-vis spectroscopy tracks absorbance changes in solutions exposed to 254 nm light .
Q. What mechanistic insights exist for the hydrazide linkage formation?
Isotopic labeling (-hydrazine) and DFT calculations reveal a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon, followed by (2) dehydration. Competing pathways (e.g., Schiff base formation) are suppressed at pH 9–10, as shown in bromoacetamide syntheses .
Methodological and Analytical Considerations
Q. How to computationally model reaction pathways for this compound?
Density Functional Theory (DFT) using Gaussian09 or COMSOL Multiphysics predicts transition states and activation energies. AI-driven platforms (e.g., Schrödinger’s Maestro) automate transition-state searches and solvent-effect simulations, aligning with ’s emphasis on AI-assisted optimization .
Q. What structural modifications enhance biological activity?
Q. How to mitigate hazards associated with brominated intermediates?
Bromoacetyl bromide requires strict temperature control (<0°C) and quenching with NaHCO₃ to minimize exothermic decomposition. Alternatives like chloroacetyl chloride reduce toxicity but may lower reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
